8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C18H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-6-one core.
Methoxylation and methylation: Introduction of the methoxy and methyl groups is achieved through methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one
- 8-methoxy-4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one
- 5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
Uniqueness
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 1-methyl-2-oxopropoxy group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C19H18O5/c1-10-17(23-12(3)11(2)20)8-7-15-14-6-5-13(22-4)9-16(14)19(21)24-18(10)15/h5-9,12H,1-4H3 |
InChI Key |
HAGNRTFEFLGJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C(=O)C |
Origin of Product |
United States |
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